1-(2-Aminoethyl)piperidine-2,6-dione

Description

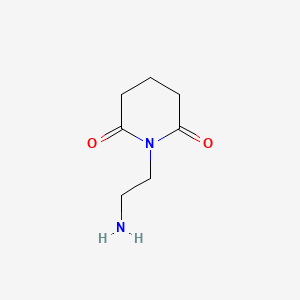

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O2 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

1-(2-aminoethyl)piperidine-2,6-dione |

InChI |

InChI=1S/C7H12N2O2/c8-4-5-9-6(10)2-1-3-7(9)11/h1-5,8H2 |

InChI Key |

GXXQUVNUDNVVLT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCN |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 1 2 Aminoethyl Piperidine 2,6 Dione

Reactions Involving the Piperidine-2,6-dione Ring System of the Chemical Compound

The piperidine-2,6-dione ring is a cyclic imide (glutarimide) that contains two electrophilic carbonyl carbons. The reactivity of this ring system is central to the derivatization of the molecule and is primarily characterized by its susceptibility to nucleophilic attack and subsequent ring-opening.

The carbonyl carbons of the glutarimide (B196013) ring are electrophilic and susceptible to attack by nucleophiles. libretexts.org This reaction typically proceeds via the formation of a tetrahedral intermediate. youtube.commasterorganicchemistry.com The stability of this intermediate and the nature of the nucleophile determine the final product. While simple addition is possible, the presence of the nitrogen atom often facilitates a subsequent elimination, leading to acyl substitution or ring-opening reactions.

The reactivity of the imide carbonyls is influenced by the N-substituent. In related N-acyl-glutarimides, the amide bond is significantly twisted, leading to ground-state destabilization and enhanced reactivity, making them potent acyl-transfer agents. acs.orgrsc.org Although the N-aminoethyl group in 1-(2-aminoethyl)piperidine-2,6-dione is not an acyl group, the glutarimide structure itself is known to be susceptible to nucleophilic ring-opening. nih.gov Strong nucleophiles can attack either of the two equivalent carbonyl carbons, initiating reactions that can lead to the formation of glutaric acid derivatives.

One of the most characteristic reactions of the glutarimide ring is its cleavage through hydrolysis. This reaction can be catalyzed by either acid or base and results in the formation of a mono-N-substituted glutaric acid monoamide. acs.orgarkat-usa.org The glutarimide moiety is known to be susceptible to hydrolytic opening under various conditions. nih.gov

Under basic conditions, a hydroxide (B78521) ion attacks a carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate cleaves the C-N bond, and after protonation, yields the ring-opened carboxylate-amide product. umich.edu Similarly, acid-catalyzed hydrolysis involves the protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. acs.org

Enzymatic hydrolysis of substituted glutarimides has also been demonstrated to be highly stereoselective. For instance, imidases from bacterial sources can catalyze the desymmetric hydrolysis of 3-substituted glutarimides to yield optically active 3-substituted glutaric acid monoamides, highlighting the potential for biocatalytic applications. nih.gov

Table 1: Conditions for Hydrolysis of Glutarimide and Amide Systems

| Substrate Type | Conditions | Product Type | Reference |

|---|---|---|---|

| N-Substituted Amides | NaOH in methanol/dichloromethane | Carboxylate and Amine | arkat-usa.org |

| Tertiary Amides | t-BuOK, H₂O in diethyl ether | Carboxylate and Amine | umich.edu |

| 3-Substituted Glutarimides | Imidase (e.g., from B. phytofirmans), pH 9.0 | (R)-3-Substituted Glutaric Acid Monoamide | nih.gov |

| Twisted Amides | Acid-catalyzed (H₃O⁺) in water | Ring-opened Carboxylic Acid | acs.org |

Transformations at the Aminoethyl Side Chain of the Chemical Compound

The primary amine of the N-(2-aminoethyl) side chain is a potent nucleophilic center and represents the most reactive site for derivatization with electrophilic reagents.

The primary amino group readily undergoes a variety of classic amine functionalization reactions.

Acylation: The amine can be acylated using acid anhydrides or acyl chlorides to form the corresponding amide. libretexts.org This reaction is typically rapid and high-yielding. For example, reaction with acetic anhydride (B1165640) would yield N-[2-(2,6-dioxopiperidin-1-yl)ethyl]acetamide.

Alkylation: Direct alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often suffers from a lack of selectivity, leading to over-alkylation. Reductive amination provides a more controlled method for alkylation, where the primary amine is first condensed with an aldehyde or ketone, and the resulting imine is reduced in situ to form the desired secondary amine. This approach has been successfully used in the synthesis of various N-substituted aminoethylpiperidine derivatives. nih.gov

Condensation: The primary amine can participate in condensation reactions with various electrophiles. For instance, reaction with isocyanates or isothiocyanates would yield the corresponding urea (B33335) or thiourea (B124793) derivatives, respectively.

The condensation of the primary amino group with aldehydes or ketones is a straightforward method to form Schiff bases (imines). This reaction is typically carried out by refluxing the reactants in an appropriate solvent, often with acid or base catalysis. nih.govjptcp.com

This reaction is highly valuable for ligand design, as the resulting Schiff base can act as a chelating agent for various metal ions. The imine nitrogen and other donor atoms within the molecule can coordinate with metal centers to form stable complexes. Research on analogous compounds, such as 1-(2-aminoethyl)pyrrolidine-2,5-dione (B1524253) and 1-(2-aminoethyl)piperazine (B7761512), has demonstrated their successful conversion into Schiff base ligands that form complexes with metal ions like chromium(III), iron(III), cobalt(II), nickel(II), and copper(II). researchgate.netresearchgate.net The resulting metal complexes have applications in catalysis and materials science.

Table 2: Examples of Schiff Base Formation with Aminoethyl-Substituted Heterocycles

| Starting Amine | Aldehyde/Ketone | Product | Reference |

|---|---|---|---|

| 1-(2-Aminoethyl)pyrrolidine-2,5-dione | Salicylaldehyde (B1680747) | 1-[2-(2-Hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione | researchgate.net |

| 1-(2-Aminoethyl)piperazine | 3,5-di-tert-butylsalicylaldehyde | N-(3,5-di-tert-butylsalicylaldimine)-1-(2-Aminoethyl)piperazine | researchgate.net |

| 1-(2-Aminoethyl)piperazine | Substituted Salicylaldehydes | 1-(2-Salicylaldiminoethyl)piperazines | worldresearchlibrary.org |

Chemoselective and Regioselective Functionalization of the Chemical Compound

The presence of multiple reactive sites in this compound—the nucleophilic primary amine, the two electrophilic imide carbonyls, and the acidic protons alpha to the carbonyls—necessitates careful control of reaction conditions to achieve selective functionalization.

Chemoselectivity: The differentiation between the nucleophilic side-chain amine and the electrophilic glutarimide ring is the primary consideration.

Reaction with Electrophiles: The primary amine is a significantly stronger nucleophile than the imide nitrogen or carbonyl oxygens. Therefore, reactions with electrophiles such as acyl chlorides, alkyl halides, or isocyanates will overwhelmingly occur at the side-chain amine under neutral or mildly basic conditions.

Reaction with Nucleophiles: Strong nucleophiles, especially under conditions that favor acyl substitution (e.g., heating with other amines), are likely to attack the imide carbonyls, leading to transamidation or ring-opening. rsc.org To functionalize the ring while preserving the side chain, the amine could first be protected with a suitable protecting group (e.g., Boc, Cbz).

Regioselectivity:

Ring Functionalization: The two carbonyl groups of the unsubstituted glutarimide ring are chemically equivalent, so nucleophilic attack will not be regioselective. Regioselectivity would only be introduced if the ring itself bears other substituents.

Side-Chain Functionalization: Reactions at the side chain are inherently regioselective as they occur at the terminal primary amine.

Achieving specific derivatization patterns often requires a protection-deprotection strategy. For instance, to modify the glutarimide ring without affecting the aminoethyl side chain, the primary amine would first be protected. Following the ring modification, the protecting group would be removed to liberate the free amine. This strategic approach allows for the synthesis of complex derivatives with precisely controlled functionality.

Metal-Catalyzed Coupling and Cross-Coupling Reactions Involving the Chemical Compound

The derivatization of the piperidine-2,6-dione core, a key structural motif in numerous biologically active compounds, is greatly advanced by metal-catalyzed coupling and cross-coupling reactions. While specific studies detailing the direct functionalization of this compound via these methods are not extensively documented, the reactivity of the piperidine (B6355638) and piperidine-2,6-dione scaffolds in such reactions provides a solid foundation for envisioning derivatization strategies. These reactions are pivotal for creating carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, enabling the synthesis of a diverse library of analogs with modified properties.

Palladium and copper catalysts are at the forefront of these synthetic transformations. nih.govajchem-a.com Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, as well as C-H activation/functionalization, are powerful tools for modifying the piperidine-2,6-dione structure. researchgate.netwikipedia.org These methods offer high efficiency, functional group tolerance, and stereoselectivity, which are crucial for the synthesis of complex molecules. nih.gov

One of the key strategies for synthesizing substituted piperidine-2,6-dione derivatives is through palladium-catalyzed cycloaddition reactions. For instance, a palladium-catalyzed [4+2] cycloaddition of amido-tethered allylic carbonates with oxazol-5-(4H)-ones has been shown to produce various piperidine derivatives under mild conditions with moderate to excellent yields. rsc.org This approach constructs the core ring structure while introducing substituents.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a versatile method for forming C-C bonds. harvard.edunih.govrsc.org For a molecule like this compound, this reaction could be employed to introduce aryl or vinyl groups onto the piperidine ring, assuming a suitable halide or triflate precursor is available. The reaction is known for its mild conditions and compatibility with a wide range of functional groups. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Piperidine and Piperidine-2,6-dione Synthesis

| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Reference |

| [4+2] Cycloaddition | Pd(PPh₃)₄ | Amido-tethered allylic carbonates, Oxazol-5-(4H)-ones | Substituted Piperidine-2,6-diones | rsc.org |

| Hydrogenation | Palladium on carbon | Bromopyridine derivatives | Substituted Piperidines | nih.gov |

| 1,3-Chirality Transfer | PdCl₂(CH₃CN)₂ | N-protected zeta-amino allylic alcohols | 2- and 2,6-Substituted Piperidines | ajchem-a.comresearchgate.net |

| C-H Arylation | Pd(OAc)₂ | N-aryl piperidines, Arylboronic acids | 2-Arylpiperidines | researchgate.net |

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, specifically for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction couples amines with aryl halides or triflates. wikipedia.org The primary amino group on the ethyl side chain of this compound is a potential site for such a reaction, allowing for the introduction of various aryl or heteroaryl substituents. The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction to include a wide variety of amines and aryl halides. rsc.orgsemanticscholar.org

Copper-catalyzed reactions also offer a complementary approach for the derivatization of piperidine scaffolds. nih.govajchem-a.com These can include coupling reactions to form C-C, C-N, and C-O bonds. For example, copper-catalyzed coupling of N-heterocycles with various partners is a well-established method for their functionalization. whiterose.ac.uk

More recent advancements in C-H activation and functionalization provide a direct route to derivatize the piperidine ring without the need for pre-functionalized starting materials. researchgate.netnih.gov Transition metal catalysts, including palladium and rhodium, can selectively activate C-H bonds at specific positions on the ring, which can then be coupled with a variety of partners. researchgate.netnih.gov For instance, the use of a directing group can guide the catalyst to a specific C-H bond, enabling site-selective functionalization. researchgate.net While challenges exist for the C-H functionalization of some N-heterocycles like piperazines, significant progress has been made for piperidines. nih.gov

Table 2: Overview of Key Metal-Catalyzed Cross-Coupling Reactions and Their Potential Application

| Reaction Name | Metal Catalyst | Bond Formed | Potential Application for this compound |

| Suzuki-Miyaura Coupling | Palladium | C-C | Arylation or vinylation of the piperidine ring (requires halogenated precursor) |

| Buchwald-Hartwig Amination | Palladium | C-N | Arylation of the primary amino group on the ethyl side chain |

| Heck Coupling | Palladium | C-C | Vinylation of the piperidine ring (requires halogenated precursor) |

| C-H Activation/Functionalization | Palladium, Rhodium | C-C, C-X | Direct introduction of substituents onto the piperidine ring |

Advanced Analytical and Spectroscopic Characterization of 1 2 Aminoethyl Piperidine 2,6 Dione and Its Synthetic Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-(2-Aminoethyl)piperidine-2,6-dione, HRMS would be used to determine its precise molecular weight, allowing for the confident confirmation of its molecular formula, C₇H₁₂N₂O₂. The theoretical monoisotopic mass of the neutral molecule is 156.0899 u. In practice, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be employed, typically yielding the protonated molecule [M+H]⁺.

Table 1: Expected HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Precise Mass (u) | Observed Mass (u) |

|---|

Beyond simple mass determination, tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of the molecular ion. scielo.br The fragmentation pattern is predictable, based on the stability of the resulting fragment ions, such as carbocations and acylium ions. libretexts.orglibretexts.org For this compound, key fragmentation pathways would include:

Alpha-cleavage: Fission of the C-C bond adjacent to the piperidine (B6355638) nitrogen, leading to the loss of the aminoethyl side chain.

Cleavage of the side chain: Fragmentation at the C-N bond of the side chain, resulting in a characteristic loss.

Ring cleavage: Opening of the piperidine-2,6-dione ring, often involving the loss of carbon monoxide (CO) from the dione (B5365651) structure. researchgate.net

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the molecule and helps distinguish it from potential isomers. scielo.br

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., 2D NMR, Solid-State NMR, NOESY/COSY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. While one-dimensional ¹H and ¹³C NMR provide initial information, advanced 2D NMR techniques are necessary for complete and unambiguous assignment of all proton and carbon signals, which is especially crucial for complex heterocyclic structures. nih.govipb.pt

¹H NMR: The proton spectrum would show distinct signals for the protons on the piperidine ring and the ethyl side chain. The chemical shifts would be influenced by the electron-withdrawing dione group and the nitrogen atoms.

¹³C NMR: The carbon spectrum would clearly show the two carbonyl carbons of the dione group at low field (typically >170 ppm), in addition to the signals for the aliphatic carbons of the ring and the side chain.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. It would be used to trace the connectivity from the NH₂ protons through the ethyl chain and separately, the spin systems within the piperidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies long-range (typically 2-3 bond) correlations between protons and carbons. It is critical for establishing the connection between the ethyl side chain and the piperidine ring, for instance, by showing a correlation from the N-CH₂ protons of the ethyl group to the C2 and C6 carbonyl carbons of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, providing a straightforward assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For the piperidine-2,6-dione ring, NOESY can help determine the axial or equatorial orientation of the substituents. ipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations | Key COSY Correlations |

|---|---|---|---|---|

| C2, C6 (C=O) | - | ~175 | H7, H3, H5 | - |

| C3, C5 (CH₂) | ~2.7 | ~32 | H4 | H4 |

| C4 (CH₂) | ~1.9 | ~18 | H3, H5 | H3, H5 |

| C7 (N-CH₂) | ~3.8 | ~55 | C2, C6, C8 | H8 |

| C8 (CH₂-NH₂) | ~2.9 | ~38 | C7 | H7, NH₂ |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including absolute stereochemistry, bond lengths, bond angles, and crystal packing. nih.gov Although a crystal structure for this compound is not publicly available, the technique would yield precise atomic coordinates.

The analysis would be expected to confirm the chair conformation of the piperidine-2,6-dione ring, which is a common feature for six-membered heterocyclic rings. nih.govwikipedia.org Furthermore, it would reveal the orientation of the aminoethyl substituent relative to the ring. A key feature of the crystal structure would be the intermolecular interactions, particularly hydrogen bonding. The primary amine of the side chain and the N-H of the piperidine ring (if not substituted) can act as hydrogen bond donors, while the carbonyl oxygens are strong hydrogen bond acceptors. These interactions dictate the packing of molecules in the crystal lattice.

Table 3: Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of every non-hydrogen atom. |

| Bond Lengths & Angles | Definitive confirmation of molecular geometry. |

| Torsional Angles | Quantitative description of molecular conformation. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. uha.fr These two techniques are often complementary.

For this compound, the key functional groups would give rise to distinct peaks:

N-H Stretch: The primary amine (NH₂) will show symmetric and asymmetric stretching bands, typically in the 3300-3500 cm⁻¹ region.

C=O Stretch: The dione group (an imide) will exhibit two strong C=O stretching bands, usually found between 1650 and 1750 cm⁻¹. Their exact position can provide clues about ring strain and hydrogen bonding.

C-H Stretch: Aliphatic C-H stretching vibrations from the CH₂ groups of the ring and side chain will appear just below 3000 cm⁻¹. researchgate.net

N-H Bend: The scissoring motion of the NH₂ group typically results in a band around 1600 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the more symmetric vibrations within the molecule that may be weak or absent in the FTIR spectrum. scispace.com Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to achieve a more precise assignment of the observed vibrational modes. psgcas.ac.in

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) |

|---|---|---|---|

| N-H Stretch | Primary Amine (R-NH₂) | 3300 - 3500 | Medium |

| C-H Stretch | Alkane (CH₂) | 2850 - 2960 | Medium-Strong |

| C=O Stretch | Imide (O=C-N-C=O) | 1650 - 1750 | Strong |

| N-H Bend | Primary Amine (R-NH₂) | 1590 - 1650 | Medium-Variable |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS beyond basic identification)

Chromatographic techniques are essential for both the isolation of a target compound and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of non-volatile, polar organic compounds. For this compound, a reverse-phase method using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient and an additive like formic acid or trifluoroacetic acid would be typical. sielc.com Purity is determined by integrating the peak area of the main component relative to the total area of all peaks detected, often by a UV detector. An example result might be "Purity (HPLC): 99.5%, tR = 8.2 min". nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS separates compounds based on their volatility and provides mass spectra for identification. Due to the polarity and low volatility of this compound, derivatization (e.g., silylation) might be necessary to block the polar N-H and C=O groups and increase its volatility for GC analysis. The technique is highly effective for identifying and quantifying volatile impurities that may not be detected by HPLC. thermofisher.com

Table 5: Chromatographic Methods for Analysis

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | C18 Silica | Water/Acetonitrile + 0.1% Formic Acid | UV-Vis, MS | Purity assessment, preparative isolation |

Computational and Theoretical Studies on 1 2 Aminoethyl Piperidine 2,6 Dione

Quantum Mechanical Calculations of Electronic Structure and Reactivity (e.g., DFT studies)

No published DFT studies on 1-(2-Aminoethyl)piperidine-2,6-dione were found.

Conformational Analysis and Energy Landscape Mapping of the Chemical Compound

No studies on the conformational analysis or energy landscape of this compound are publicly available.

Molecular Modeling and Simulation Studies for Predicting Interactions with Chemical Entities (e.g., ligand binding to synthetic targets)

No molecular modeling or simulation studies for this compound have been reported in the literature.

Prediction of Spectroscopic Parameters via Computational Methods

There are no available computational predictions of spectroscopic parameters for this compound.

Reaction Mechanism Elucidation and Transition State Analysis for Transformations Involving the Chemical Compound

No research has been published on the reaction mechanisms or transition state analyses involving this compound.

Applications and Synthetic Utility of 1 2 Aminoethyl Piperidine 2,6 Dione in Chemical Synthesis

1-(2-Aminoethyl)piperidine-2,6-dione as a Versatile Synthetic Building Block and Intermediate

The unique bifunctionality of this compound, possessing both a reactive primary amine and a cyclic imide, renders it a highly valuable intermediate in organic synthesis. This dual reactivity allows for sequential or orthogonal functionalization, enabling the construction of diverse molecular architectures.

The presence of a nucleophilic aminoethyl side chain and the electrophilic carbonyl centers within the piperidine-2,6-dione ring makes this compound an ideal precursor for the synthesis of fused and spiro-heterocyclic systems. The primary amine can readily participate in condensation reactions with various carbonyl compounds to form imines, which can then undergo intramolecular cyclization reactions.

For instance, heterocyclic building blocks containing an aminoethyl group, such as 1-(2-aminoethyl)piperidine, have been shown to react with tetracyanoquinodimethane (TCNQ) to yield disubstituted dicyanoquinodimethane derivatives. researchgate.netnih.gov This reaction highlights the utility of the aminoethyl functionality in constructing complex, charge-transfer-type materials. Although this example does not use the dione (B5365651) variant, the reactivity principle of the aminoethyl group remains analogous.

Furthermore, the piperidine-2,6-dione core itself is a precursor to a variety of heterocyclic systems. rsc.org The dicarbonyl functionality can be manipulated through various classical organic reactions, such as reductions, Grignard additions, and olefination reactions, to introduce further complexity. The aminoethyl group can serve as an anchor point for building additional rings, leading to polycyclic structures with potential biological activity.

Table 1: Examples of Heterocyclic Systems Derived from Aminoethyl-Substituted Piperidines

| Starting Material | Reagent | Resulting Heterocyclic System | Reference |

| 1-(2-aminoethyl)piperidine | Tetracyanoquinodimethane (TCNQ) | bis-(1-(2-aminoethyl)piperidino)dicyanoquinodimethane | researchgate.netnih.gov |

| Piperidine-2,4-dione derivatives | Various electrophiles and nucleophiles | Functionalized piperidines, pyridin-2-ones | rsc.org |

| 4-phenylpiperidine-2,6-diones | ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety | Ligands for α₁-adrenoceptor subtypes | nih.gov |

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of various polymeric materials. The primary amine can react with difunctional electrophiles, such as diacyl chlorides or diisocyanates, to form polyamides and polyureas, respectively. The piperidine-2,6-dione unit, incorporated into the polymer backbone or as a pendant group, can impart specific properties to the resulting material, such as thermal stability, rigidity, and the potential for hydrogen bonding.

While direct polymerization of this compound is not extensively documented, related studies provide strong evidence for its potential. For example, hyperbranched polysulfone-amines have been prepared by the polyaddition of 1-(2-aminoethyl)piperazine (B7761512) to divinyl sulfone. researchgate.net This demonstrates the feasibility of using aminoethyl-functionalized heterocycles in step-growth polymerization.

Furthermore, patents have described the synthesis of poly(aryl piperidinium) polymers from piperidone monomers, which are used to form anion exchange membranes. google.com These polymers exhibit good chemical stability and mechanical properties. google.com This suggests that piperidine-based structures can be valuable components in advanced polymeric materials. The incorporation of the polar piperidine-2,6-dione moiety could enhance properties such as adhesion and water absorption.

Role as a Scaffold in Chemical Biology Research and Molecular Probe Development (pre-clinical, in vitro focus)

The piperidine (B6355638) scaffold is a well-established pharmacophore found in numerous biologically active compounds. mdpi.com The introduction of an aminoethyl group and a dione functionality provides handles for further derivatization, making this compound an attractive scaffold for the development of molecular probes and ligands in chemical biology research.

The aminoethyl side chain of this compound can be readily modified to introduce reporter groups, such as fluorophores or biotin, for the development of molecular probes. These probes can be utilized in in vitro assays to study biological processes and protein-ligand interactions.

Research has shown that aminoethyl-substituted piperidine derivatives can serve as scaffolds for potent and selective ligands for various receptors. For instance, a series of novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold have been synthesized and evaluated for their antiproliferative properties in human cancer cell lines. d-nb.infonih.govnih.govresearchgate.net These studies demonstrate that modifications of the aminoethyl group and the piperidine ring can significantly influence binding affinity and selectivity. d-nb.infonih.govnih.govresearchgate.net

Specifically, 1-methylpiperidine (B42303) derivatives showed high σ1 receptor affinity, while derivatives with other substituents at the piperidine nitrogen exhibited lower affinity. d-nb.infonih.govnih.gov Molecular dynamics simulations have provided insights into the interactions of these ligands with the receptor's binding pocket, guiding further ligand design. d-nb.infonih.govnih.govresearchgate.net

Table 2: Biological Activity of Aminoethyl-Piperidine Derivatives

| Compound Scaffold | Target | Biological Activity | Key Findings | Reference |

| 4-(2-aminoethyl)piperidine | σ1 Receptor | Antiproliferative | 1-Methylpiperidine derivatives show high affinity and selectivity. | d-nb.infonih.govnih.govresearchgate.net |

| 4-(2-aminoethyl)piperidine | σ1 Receptor | Inhibition of non-small cell lung cancer cells | Activity comparable to the σ1 antagonist haloperidol. | d-nb.infonih.govnih.govresearchgate.net |

The primary amine of this compound is a key functional group for bioconjugation. It can be acylated with activated esters, such as N-hydroxysuccinimide (NHS) esters, of biomolecules like peptides, proteins, or nucleic acids. This allows for the site-specific attachment of the piperidine-2,6-dione moiety to biological macromolecules.

This strategy is valuable for creating novel probes for target identification and validation, as well as for developing targeted drug delivery systems. The piperidine-2,6-dione core can act as a versatile linker or a pharmacophoric element in the design of such bioconjugates. The ability to introduce diverse substituents on the piperidine nitrogen further enhances the modularity of this scaffold for creating libraries of ligands with varied properties. nih.gov

Catalytic Applications and Ligand Design Based on the Chemical Compound Structure

The structural features of this compound suggest its potential utility in the design of novel ligands for catalysis. The presence of both a nitrogen atom within the piperidine ring and an exocyclic amino group provides two potential coordination sites for metal ions.

While there are no specific reports on the catalytic applications of this compound itself, the broader class of piperidine-containing compounds has been extensively used as ligands in asymmetric catalysis. mdpi.com The chiral environment provided by substituted piperidine ligands can induce enantioselectivity in a variety of metal-catalyzed reactions.

For example, 1-(2-aminoethyl)piperidine can form tridentate Schiff base ligands upon condensation with salicylaldehyde (B1680747) derivatives. sigmaaldrich.com These types of ligands are known to coordinate with various transition metals to form stable complexes that can act as catalysts. The piperidine-2,6-dione moiety could be incorporated into such ligand frameworks to modulate the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. The development of chiral versions of this compound could open avenues for its use in enantioselective catalysis.

Exploration in Supramorlecular Chemistry and Self-Assembly

The application of this compound specifically in the fields of supramolecular chemistry and self-assembly is not extensively documented in publicly available research. However, the molecule's distinct structural components—the piperidine-2,6-dione (also known as a glutarimide) ring and the flexible aminoethyl side chain—provide significant potential for its use as a versatile building block in the construction of larger, ordered molecular systems. The utility of these individual motifs is well-established in molecular recognition and materials science.

The core of the molecule is the glutarimide (B196013) heterocycle, which is a recognized motif in medicinal chemistry, particularly for its role in binding to the cereblon (CRBN) E3 ubiquitin ligase. google.comresearchgate.net This binding is primarily mediated by the glutarimide ring, where the imide group acts as both a hydrogen bond donor and acceptor. researchgate.net The two carbonyl groups are also crucial for this interaction. researchgate.net This inherent ability to form specific, directed hydrogen bonds makes the glutarimide moiety a candidate for designing molecules that can recognize and bind to specific biological targets or other synthetic components in a predictable manner, a fundamental concept in supramolecular chemistry.

Furthermore, the primary amine on the ethyl side chain offers a reactive site for covalently linking the glutarimide unit to other molecules. This functional handle allows for the incorporation of the piperidine-2,6-dione structure into larger, more complex architectures. Through chemical modification, the amine group can be used to attach the molecule to polymers, surfaces, or other monomers to create self-assembling systems driven by the recognition properties of the glutarimide headgroup. While specific examples utilizing this compound are scarce, the principles of using bifunctional molecules with a recognition element and a reactive linker are central to the design of supramolecular polymers and materials.

The table below outlines the key structural features of this compound and their potential roles in designing supramolecular assemblies.

Table 1: Potential Supramolecular Roles of this compound Structural Features

| Structural Feature | Potential Supramolecular Interaction | Theoretical Application in Self-Assembly |

|---|---|---|

| Piperidine-2,6-dione (Glutarimide) Ring | Acts as a hydrogen bond donor (N-H) and acceptor (C=O). researchgate.net | Can be used as a recognition unit to direct the assembly of molecules through specific hydrogen bonding patterns, similar to nucleobase pairing. |

| Imide Functional Group | Participates in specific intermolecular hydrogen bonding. Crucial for protein binding interactions (e.g., with Cereblon). researchgate.net | Could form predictable, one-dimensional tapes or two-dimensional sheets based on repeated imide-imide hydrogen bonding. |

| Primary Amino Group (-NH2) | Can be protonated to interact with anions; serves as a nucleophilic site for covalent modification. | Functions as a versatile synthetic handle to attach the entire molecule to other building blocks, polymers, or surfaces to initiate assembly. |

| Ethyl Linker | Provides flexibility and spatial separation between the recognition unit (glutarimide) and the reactive site (amine). | Allows the recognition motif to orient itself effectively for binding without steric hindrance from the larger assembly's backbone. |

Future Research Directions and Emerging Trends for 1 2 Aminoethyl Piperidine 2,6 Dione

Development of Novel and Efficient Synthetic Routes for the Chemical Compound

The synthesis of substituted piperidine-2,6-diones is an area of significant interest due to their presence in numerous bioactive molecules. researchgate.net While specific synthetic routes for 1-(2-Aminoethyl)piperidine-2,6-dione are not extensively detailed in current literature, its synthesis can be conceptualized based on established methods for related piperidine-2,6-dione and N-substituted piperidine (B6355638) structures. beilstein-journals.orgderpharmachemica.com

Future research is likely to focus on developing stereocontrolled and high-yield synthetic pathways. Key strategies could include:

Cyclization of Acyclic Precursors: One potential route involves the condensation and cyclization of glutaric acid or its derivatives (e.g., glutaric anhydride) with N-substituted ethylenediamine (B42938) precursors. This approach would require careful selection of protecting groups for the primary amine of the ethylenediamine moiety to ensure regioselective N-alkylation and subsequent cyclization.

Alkylation of Piperidine-2,6-dione: Another viable strategy is the direct alkylation of the piperidine-2,6-dione core with a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide). Subsequent deprotection would yield the target compound. Optimizing reaction conditions to achieve high efficiency and minimize side products will be a key research focus.

Multicomponent Reactions (MCRs): The development of one-pot multicomponent reactions offers an atom-economical and efficient alternative to traditional multi-step syntheses. mdpi.com Designing an MCR that combines precursors for the piperidine dione (B5365651) ring and the aminoethyl side chain could represent a significant advancement.

Challenges in the synthesis include managing the reactivity of the two amine functionalities present in the aminoethyl moiety. The development of orthogonal protection strategies will be crucial for the successful and efficient construction of the target molecule and its derivatives.

| Precursor 1 | Precursor 2 | Potential Synthetic Method | Key Considerations |

| Glutaric Anhydride (B1165640) | N-Boc-ethylenediamine | Condensation followed by cyclization and deprotection | Regioselectivity, protection/deprotection efficiency |

| Piperidine-2,6-dione | 2-Bromoethylamine hydrobromide | N-Alkylation | Base selection, solvent optimization, potential for over-alkylation |

| Gluteraldehyde | Protected Ethylenediamine | Reductive Amination followed by Oxidation and Cyclization | Stereocontrol, multi-step process |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The trifunctional nature of this compound (primary amine, tertiary amine, cyclic imide) provides a rich platform for exploring novel chemical transformations. Future research will likely focus on selectively targeting these functional groups to synthesize diverse molecular architectures.

Primary Amine Derivatization: The terminal primary amine is a prime site for modification. It can readily undergo acylation, sulfonylation, reductive amination, and urea (B33335)/thiourea (B124793) formation, allowing for the introduction of a wide array of substituents.

Reactivity of the Piperidine-2,6-dione Ring: The cyclic imide structure can be susceptible to nucleophilic attack, potentially leading to ring-opening reactions under specific conditions. Reductive processes could transform one or both carbonyl groups. Furthermore, photochemical transformations, such as [2+2] photocycloadditions, which have been observed in related dihydropyridone systems, could be explored. researchgate.net

Tertiary Amine Functionality: The piperidine nitrogen, being a tertiary amine, can be quaternized or potentially participate in catalysis. Its basicity and steric environment will influence its reactivity.

Investigating the interplay between these functional groups could reveal unprecedented reactivity. For example, intramolecular reactions between a derivatized side chain and the dione ring could lead to the formation of novel bicyclic or polycyclic systems, which are common scaffolds in natural products and pharmaceuticals. mdpi.comrsc.org

Integration of this compound into Advanced Functional Materials

There is a growing interest in using heterocyclic building blocks for the creation of advanced materials with specific optical, electronic, or recognition properties. Research on the closely related compound, 1-(2-aminoethyl)piperidine, has shown that it can be reacted with tetracyanoquinodimethane (TCNQ) to produce disubstituted derivatives. researchgate.netnih.gov These resulting materials exhibit interesting crystal structures mediated by hydrogen bonding, strong fluorescence, and, in some cases, second-harmonic generation (SHG), a desirable property for nonlinear optical (NLO) applications. researchgate.netnih.gov

This precedent strongly suggests that this compound could be a valuable building block for new functional materials.

Nonlinear Optical (NLO) Materials: The incorporation of the electron-withdrawing dione functionality is expected to significantly modulate the electronic properties of TCNQ adducts or other charge-transfer complexes. This could enhance NLO properties, as has been observed in other piperidine-2,6-dione derivatives. rsc.org

Fluorescent Sensors: The primary amine provides a convenient handle for attaching fluorophores or moieties capable of ion recognition. The resulting molecules could function as fluorescent chemosensors.

Polymers and Gels: The bifunctional nature of the molecule (with the primary amine as a key reactive site) allows for its potential use as a monomer or cross-linking agent in the synthesis of functional polymers or supramolecular gels. For instance, it could be used to functionalize graphene oxide to create novel catalysts or composite materials. researchgate.net

The ability to form robust supramolecular assemblies through hydrogen bonding involving the primary amine and the dione carbonyls is another key feature that can be exploited in crystal engineering and materials design. nih.gov

| Material Type | Potential Application | Rationale |

| Charge-Transfer Complexes | Nonlinear Optics | Combination of electron-donating amine and electron-withdrawing dione modifies electronic properties. researchgate.netrsc.org |

| Functionalized Polymers | Catalysis, Separation | Can be grafted onto polymer backbones or surfaces via its primary amine. |

| Supramolecular Gels | Smart Materials | Hydrogen bonding capabilities of the amine and dione groups can drive self-assembly. |

High-Throughput Synthesis and Screening Methodologies for Derivatized Libraries of the Chemical Compound

The structural features of this compound make it an ideal scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening (HTS). The primary amine serves as a versatile anchor point for diversification.

Library Synthesis: Parallel synthesis techniques can be employed to react the scaffold with a large library of building blocks, such as carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), and isocyanates (to form ureas). This would rapidly generate a large and diverse collection of derivatives.

Screening Applications: Piperidine and piperidine-2,6-dione motifs are prevalent in many classes of pharmaceuticals, including antipsychotic and anticancer agents. nih.govajchem-a.com Therefore, libraries derived from this compound could be screened for various biological activities. For instance, derivatives have been explored as multikinase inhibitors. nih.gov Screening campaigns could target enzymes, receptors, or whole-cell phenotypes to identify new lead compounds for drug discovery. dut.ac.za Beyond biological applications, these libraries could also be screened for material properties such as fluorescence or NLO activity.

The development of efficient purification and characterization methods compatible with a high-throughput format will be essential for the success of such library-based discovery efforts.

Advanced Theoretical and Computational Studies for Predictive Chemical Design

Computational chemistry offers powerful tools to predict the properties of this compound and its derivatives, thereby guiding synthetic efforts and experimental design.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the molecule's electronic structure, conformational preferences, and reactivity. nih.gov These calculations can help predict the most likely sites for electrophilic or nucleophilic attack and rationalize observed reaction outcomes. For materials applications, DFT can be used to calculate properties like the band gap and hyperpolarizability, which are relevant to NLO activity. rsc.org

Molecular Docking and Dynamics: For drug discovery applications, molecular docking can be used to predict the binding modes of derivatives within the active site of a biological target (e.g., a kinase or receptor). nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these binding poses and to calculate binding free energies, providing a more accurate prediction of ligand affinity. d-nb.infonih.gov This approach has been successfully applied to other piperidine derivatives to understand structure-activity relationships. d-nb.infonih.gov

Quantitative Structure-Activity Relationship (QSAR): Once experimental data is available for a library of derivatives, QSAR models can be developed. nih.gov These statistical models correlate structural features (descriptors) with observed activity, enabling the prediction of the activity of yet-unsynthesized compounds and guiding the design of more potent analogs.

These computational approaches will accelerate the research and development cycle by allowing scientists to prioritize the synthesis of compounds with the highest probability of possessing the desired properties, whether for biological or material applications.

Q & A

Q. What synthetic routes are most effective for producing 1-(2-Aminoethyl)piperidine-2,6-dione with high purity?

Acylation reactions using piperidine derivatives as precursors (e.g., 1-benzyl-4-piperidone) under anhydrous conditions yield high-purity products. Key steps include solvent selection (e.g., dichloromethane or tetrahydrofuran) and stoichiometric control of acylating agents. Post-synthesis purification via column chromatography or recrystallization is critical to remove unreacted amines or byproducts . GC-MS and IR spectroscopy are recommended for purity validation .

Q. How should researchers characterize the structural stability of this compound under varying pH conditions?

Conduct pH-dependent stability studies using UV-Vis spectroscopy to monitor degradation kinetics. For example, prepare buffered solutions (pH 3–10) and incubate the compound at 25°C. Track structural changes via NMR (e.g., disappearance of piperidine ring signals) and correlate with mass spectrometry to identify degradation products .

Q. What analytical techniques are essential for confirming the molecular structure of this compound?

Combine multiple spectroscopic methods:

- IR spectroscopy to identify functional groups (e.g., amide C=O stretch near 1650 cm⁻¹).

- GC-MS for molecular weight confirmation and fragmentation pattern analysis.

- ¹H/¹³C NMR to resolve piperidine ring protons (δ 1.5–3.0 ppm) and ethylamino side chains (δ 2.8–3.2 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Software like COMSOL Multiphysics integrated with AI can simulate reaction pathways under varying temperatures and pressures. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets (e.g., enzymes)?

Adopt a factorial design to test variables like concentration, temperature, and incubation time. For example:

Q. How should researchers resolve contradictions in spectroscopic data during structural analysis?

Cross-validate results using orthogonal techniques:

- If GC-MS shows a molecular ion with low intensity (e.g., <8%), supplement with high-resolution mass spectrometry (HRMS) .

- For ambiguous NMR signals, employ 2D experiments (e.g., COSY, HSQC) to resolve overlapping peaks .

- Replicate experiments under controlled conditions to isolate variables causing discrepancies .

Q. What methodologies are recommended for investigating the compound’s adsorption behavior on indoor surfaces (e.g., polymers, metals)?

Use microspectroscopic imaging (e.g., AFM-IR) to map adsorption sites at nanoscale resolution. Pair with quartz crystal microbalance (QCM) studies to quantify mass changes during adsorption/desorption cycles. Environmental chambers can simulate humidity and temperature conditions relevant to indoor settings .

Q. How can researchers design a reactor system for scaling up synthesis while maintaining reaction efficiency?

Apply reaction fundamentals and reactor design principles:

- Opt for continuous-flow reactors to enhance heat/mass transfer.

- Monitor reaction parameters (e.g., residence time, pressure) via in-line sensors.

- Use computational fluid dynamics (CFD) to model mixing efficiency and optimize geometry .

Methodological Frameworks

Q. What theoretical frameworks guide the integration of experimental and computational data for this compound?

Adopt an ontology-driven approach to align experimental outcomes with computational predictions. For example:

Q. How should researchers structure a quasi-experimental study to evaluate the compound’s bioactivity?

Design a pretest-posttest control group framework:

| Group | Treatment | Measurement |

|---|---|---|

| Experimental | Compound exposure (e.g., 10 µM) | Post-treatment LC-MS/MS |

| Control | Vehicle (e.g., DMSO) | Baseline LC-MS/MS |

| Analyze differential expression of biomarkers (e.g., apoptosis markers) using multivariate regression . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.